molecular formula C19H23N3O B270614 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide

2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide

Numéro de catalogue B270614
Poids moléculaire: 309.4 g/mol
Clé InChI: QLTRCKARDKMNRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It was first synthesized in 1991 by Clozel et al. and has since been extensively studied for its potential therapeutic applications.

Mécanisme D'action

2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide selectively blocks the endothelin A receptor, which is involved in vasoconstriction, cell proliferation, and inflammation. By blocking this receptor, 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide can reduce blood pressure, decrease vascular resistance, and inhibit the growth and migration of cancer cells.
Biochemical and Physiological Effects:
2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide has been shown to have a number of biochemical and physiological effects. It can reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure. 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide can also inhibit the growth and migration of cancer cells by blocking the endothelin A receptor. Additionally, 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide has been shown to have anti-inflammatory effects in animal models of arthritis and sepsis.

Avantages Et Limitations Des Expériences En Laboratoire

2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide is a selective endothelin A receptor antagonist, which makes it a useful tool for studying the role of endothelin receptors in various physiological and pathological processes. However, its selectivity for the endothelin A receptor means that it may not be effective against diseases that involve the endothelin B receptor. Additionally, 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide has a relatively short half-life, which may limit its effectiveness in certain experimental settings.

Orientations Futures

There are many potential future directions for research on 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide. One area of interest is the development of more potent and selective endothelin A receptor antagonists. Another area of research is the use of 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide in combination with other drugs for the treatment of cardiovascular diseases and cancer. Finally, further studies are needed to fully understand the role of endothelin receptors in various physiological and pathological processes, which may lead to the development of new therapeutic targets for a variety of diseases.

Méthodes De Synthèse

2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 2-bicyclo[2.2.1]heptanone with 2,3-dimethylquinoxaline-6-carboxylic acid, followed by conversion of the resulting carboxylic acid to the corresponding acid chloride and subsequent reaction with N-(2-aminoethyl)acetamide.

Applications De Recherche Scientifique

2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have beneficial effects in animal models of hypertension, heart failure, and atherosclerosis. 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide has also been investigated for its potential use in the treatment of cancer, as endothelin receptors are overexpressed in many types of cancer cells.

Propriétés

Nom du produit

2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide

Formule moléculaire

C19H23N3O

Poids moléculaire

309.4 g/mol

Nom IUPAC

2-(3-bicyclo[2.2.1]heptanyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide

InChI

InChI=1S/C19H23N3O/c1-11-12(2)21-18-10-16(5-6-17(18)20-11)22-19(23)9-15-8-13-3-4-14(15)7-13/h5-6,10,13-15H,3-4,7-9H2,1-2H3,(H,22,23)

Clé InChI

QLTRCKARDKMNRT-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CC3CC4CCC3C4)N=C1C

SMILES canonique

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)CC3CC4CCC3C4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.